molecular formula C6H7N3O4S B11603030 [(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid

[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid

Cat. No.: B11603030
M. Wt: 217.21 g/mol
InChI Key: ODNCFZQUNCXZEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID typically involves the reaction of metronidazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitroimidazole moiety of metronidazole reacts with the chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs high-pressure liquid chromatography (HPLC) for purification and isolation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and bases like sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives from reduction, substituted imidazoles from nucleophilic substitution, and carboxylic acids from hydrolysis .

Mechanism of Action

The mechanism of action of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID involves its interaction with microbial DNA. The nitro group undergoes reduction to form reactive intermediates that cause DNA strand breakage, leading to cell death. This compound targets specific enzymes and pathways involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A parent compound with similar antimicrobial properties.

    Tinidazole: Another nitroimidazole derivative with comparable uses.

    Ornidazole: Known for its antiprotozoal activity.

Uniqueness

2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID is unique due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compound, metronidazole. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid

InChI

InChI=1S/C6H7N3O4S/c1-3-7-5(9(12)13)6(8-3)14-2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11)

InChI Key

ODNCFZQUNCXZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

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